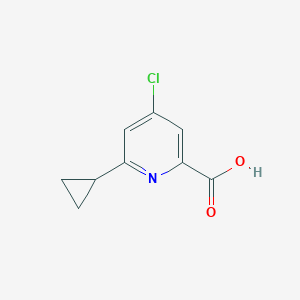

4-Chloro-6-cyclopropylpicolinic acid

Description

4-Chloro-6-cyclopropylpicolinic acid is a substituted picolinic acid derivative featuring a pyridine ring with a carboxylic acid group at position 2, a chlorine atom at position 4, and a cyclopropyl group at position 6 (Figure 1).

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-chloro-6-cyclopropylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8ClNO2/c10-6-3-7(5-1-2-5)11-8(4-6)9(12)13/h3-5H,1-2H2,(H,12,13) |

InChI Key |

PXSCASBJVIWBAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CC(=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropylpicolinic acid typically involves the chlorination of 6-cyclopropylpicolinic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of 4-Chloro-6-cyclopropylpicolinic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dechlorinated or hydrogenated products.

Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

4-Chloro-6-cyclopropylpicolinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropylpicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs include:

Key Observations :

- Cyclopropyl vs. Methyl Substituents : The cyclopropyl group in 4-chloro-6-cyclopropylpicolinic acid likely increases steric bulk and lipophilicity compared to methyl derivatives (e.g., 4-chloro-6-methylpicolinic acid hydrochloride). This may improve membrane permeability but reduce aqueous solubility .

- Functional Groups: The hydroxyl group in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid enhances solubility but may limit passive diffusion across biological membranes compared to the non-hydroxylated picolinic acid analog .

Physicochemical Properties

Table 1: Comparative Solubility and Stability

Insights :

- The hydrochloride salt of 4-chloro-6-methylpicolinic acid (evidence 10) exhibits higher water solubility due to ionic character, making it suitable for formulation in hydrophilic matrices.

- The cyclopropyl group’s nonpolar nature likely reduces aqueous solubility in the target compound, necessitating organic solvents for handling .

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 4-Chloro-6-cyclopropylpicolinic acid with high purity?

Answer: Synthesis typically involves cyclopropane ring formation followed by chlorination and carboxylation. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Pd or Cu) to facilitate cyclopropane introduction .

- Chlorination : Optimize electrophilic substitution conditions (e.g., Cl₂/FeCl₃ or SOCl₂) at the 4-position of the pyridine ring .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC or NMR (¹H/¹³C) .

Q. Q2. How can researchers characterize the structural and electronic properties of 4-Chloro-6-cyclopropylpicolinic acid?

Answer: Combine spectroscopic and computational methods:

- Spectroscopy :

- NMR : Assign peaks using DEPT-135 for carbon types and COSY for proton coupling .

- IR : Identify carboxylic acid (1700–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and HOMO-LUMO gaps .

Advanced Research Questions

Q. Q3. How should researchers design experiments to investigate the decarboxylative cross-coupling reactivity of 4-Chloro-6-cyclopropylpicolinic acid?

Answer: Follow a systematic approach:

Catalyst Screening : Test Pd, Ni, or Cu complexes under varying temperatures (80–120°C) and solvents (DMF, THF). Monitor yields via GC-MS .

Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-carboxylic acid) to track decarboxylation pathways.

Kinetic Analysis : Measure activation energy (Arrhenius plots) to compare rate-limiting steps with analogous picolinic acids .

Q. Q4. How can contradictory data in catalytic activity studies of this compound be resolved?

Answer: Address contradictions through:

Q. Q5. What strategies are effective for evaluating the pharmacological potential of 4-Chloro-6-cyclopropylpicolinic acid?

Answer: Adopt a PICOT framework:

- Population (P) : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention (I) : Compound at IC₅₀ doses (determined via MTT assays).

- Comparison (C) : Positive controls (e.g., cisplatin) and vehicle-only groups.

- Outcome (O) : Apoptosis markers (caspase-3 activation) and cell cycle arrest (flow cytometry).

- Time (T) : 24–72 hr exposure .

Methodological Guidance

Q. Table 1: Key Spectral Data for 4-Chloro-6-cyclopropylpicolinic Acid

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.45 (s, H-3), 1.20–1.35 (m, cyclopropane) | |

| ¹³C NMR | δ 165.2 (COOH), 115.5 (C-Cl) | |

| IR | 1712 cm⁻¹ (C=O), 745 cm⁻¹ (C-Cl) |

Q. Q6. How can researchers ensure ethical and reproducible outcomes in studies involving this compound?

Answer:

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., inclusion of negative controls) .

- Reproducibility : Deposit raw data in repositories (e.g., PubChem) and share synthetic protocols via Supplementary Information .

Addressing Knowledge Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.